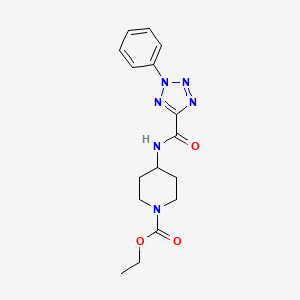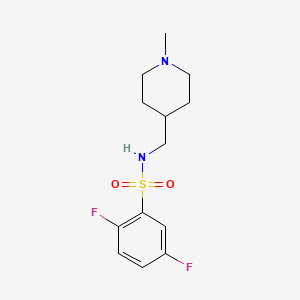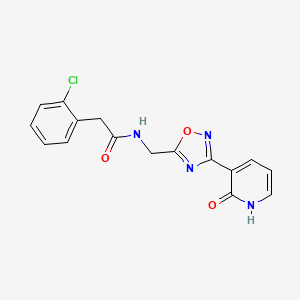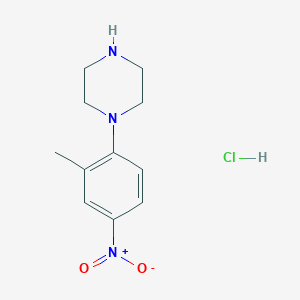
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a fluoropyrrolidine moiety, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable fluorinated pyrrolidine derivative onto the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-(4-chloropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-Cyclopropyl-5-(4-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the fluorine atom in the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated counterparts, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5;/h5-7,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESVEJQBJVXNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2585397.png)
![1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
![N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2585405.png)

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

